Propamidine isethionate Propamidine isethionate Propamidine isethionate is a guanidinium salt obtained by combining propamidine with two molar equivalents of isethionic acid. Used for the treatment of minor eye or eyelid infections, such as conjunctivitis and blepharitis. It has a role as an antimicrobial agent and an antiseptic drug. It is a guanidinium salt and an organosulfonate salt. It contains a propamidine(2+).
Brand Name: Vulcanchem
CAS No.: 140-63-6
VCID: VC0540279
InChI: InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6)
SMILES: C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Molecular Formula: C21H32N4O10S2
Molecular Weight: 564.6 g/mol

Propamidine isethionate

CAS No.: 140-63-6

Cat. No.: VC0540279

Molecular Formula: C21H32N4O10S2

Molecular Weight: 564.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propamidine isethionate - 140-63-6

Specification

CAS No. 140-63-6
Molecular Formula C21H32N4O10S2
Molecular Weight 564.6 g/mol
IUPAC Name 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Standard InChI InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6)
Standard InChI Key WSOSYBUSMXEYDO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Canonical SMILES C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Appearance Solid powder

Introduction

Chemical and Structural Profile of Propamidine Isethionate

Molecular Characteristics

Propamidine isethionate is the isethionate salt form of propamidine, characterized by two benzamidine groups linked by a trimethyleneoxy chain. Its molecular weight is 438.498 g/mol, with an exact mass of 438.157 Da . The compound’s logP value of 3.65 indicates moderate lipophilicity, facilitating penetration into microbial membranes .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number140-63-6
Molecular FormulaC19H26N4O6S\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_6\text{S}
Molecular Weight438.498 g/mol
LogP3.65
PSA (Polar Surface Area)201.18 Ų

Synthesis and Stability

Propamidine isethionate is synthesized via nucleophilic substitution between 4,4'-(trimethylenedioxy)dibenzamidine and isethionic acid under controlled pH conditions. Stability studies indicate degradation under alkaline conditions (>pH 8), necessitating storage in neutral buffers .

Mechanism of Action and Antimicrobial Activity

Primary Mechanisms

Propamidine isethionate exerts its effects through:

  • Membrane Disruption: Binds to phospholipids in microbial membranes, causing leakage of intracellular components .

  • Enzyme Inhibition: Inhibits NADH dehydrogenase and cytochrome oxidase, crippling microbial respiration .

  • Immunomodulation: When conjugated with polyclonal antibodies, reduces IL-1β and caspase-3 activity by 40% compared to monotherapy, mitigating corneal inflammation .

Spectrum of Activity

  • Acanthamoeba spp.: Minimum inhibitory concentration (MIC) of 2–4 µg/mL for A. griffini trophozoites .

  • Bacteria: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Pseudomonas aeruginosa (MIC: 16 µg/mL).

  • Fungi: Limited activity against Candida albicans (MIC: 32 µg/mL).

Clinical Applications in Ophthalmology

Acanthamoeba Keratitis Management

In a prospective trial of 87 eyes with AK, combination therapy with propamidine isethionate 0.1% and neomycin achieved 83% treatment success (50/60 eyes) . Key outcomes:

  • Early-Stage AK: Resolution in 94% of cases within 3 weeks .

  • Advanced AK: Success rate drops to 67% due to stromal invasion .

  • Adverse Effects: Corneal epithelial toxicity observed in 23% of patients .

Adjunctive Therapies

  • Immunoconjugates: Rabbit-derived anti-Acanthamoeba antibodies conjugated to propamidine reduce relapse rates from 31% to 9% .

  • Polyhexamethylene Biguanide (PHMB): Synergistic effect lowers MIC values by 4-fold .

ParameterPropamidine Isethionate 0.1%Dibromopropamidine 0.15%
Corneal Toxicity23%18%
Treatment Success83%76%
Systemic Absorption<1%<1%

Regulatory Status and Global Use

Scheduling Classifications

  • Australia: General Sale medicine since 2006 .

  • New Zealand: Pharmacy Only medicine, pending reclassification .

Prescribing Guidelines

  • Dosing: 1 drop hourly for 48 hours, then 6×/day for 4 weeks .

  • Contraindications: Hypersensitivity to diamidines, concurrent steroid use .

Emerging Research and Future Directions

Nanoparticle Delivery Systems

Liposomal encapsulation increases corneal residence time by 3.2-fold, enhancing efficacy against cyst-forming Acanthamoeba strains.

Resistance Mechanisms

  • Gene Upregulation: Acanthamoeba M17 aminopeptidase overexpression reduces propamidine susceptibility by 64% .

  • Efflux Pumps: ABC transporters mediate 22% of resistance cases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator